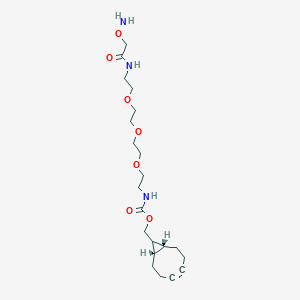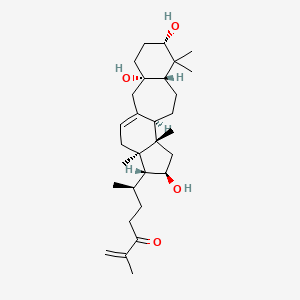
Lepidozin G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lepidozin G involves the extraction of the compound from the liverwort Lepidozia reptans. The process typically includes the following steps:
Extraction: The plant material is dried and ground, followed by extraction using solvents such as methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and metabolic engineering may pave the way for industrial-scale production in the future.
化学反応の分析
Types of Reactions
Lepidozin G undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .
科学的研究の応用
Lepidozin G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of seco-cycloartane triterpenoids.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
作用機序
Lepidozin G exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:
Mitochondrial Pathway: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.
Reactive Oxygen Species (ROS) Generation: The compound increases the production of reactive oxygen species, which further promotes apoptosis.
Molecular Targets: This compound targets proteins involved in the apoptotic pathway, including Bcl-2 family proteins and caspases.
類似化合物との比較
Lepidozin G is compared with other similar compounds, such as:
Lepidozin A: Another seco-cycloartane triterpenoid with similar cytotoxic activities.
Lepidozin B: Known for its anti-inflammatory properties.
Lepidozin C: Exhibits both cytotoxic and anti-inflammatory activities.
Uniqueness
This compound stands out due to its potent cytotoxicity against a wide range of cancer cell lines and its unique mechanism of inducing apoptosis through mitochondrial disruption and ROS generation .
特性
分子式 |
C30H48O4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC名 |
(6R)-2-methyl-6-[(3S,6S,8S,11R,12S,14R,15R,16R)-3,6,14-trihydroxy-7,7,12,16-tetramethyl-15-tetracyclo[9.7.0.03,8.012,16]octadec-1(18)-enyl]hept-1-en-3-one |
InChI |
InChI=1S/C30H48O4/c1-18(2)22(31)10-8-19(3)26-23(32)17-29(7)21-9-11-24-27(4,5)25(33)13-15-30(24,34)16-20(21)12-14-28(26,29)6/h12,19,21,23-26,32-34H,1,8-11,13-17H2,2-7H3/t19-,21-,23-,24+,25+,26+,28-,29+,30+/m1/s1 |
InChIキー |
KYZUWVOOZKSCKO-RVSCBTQESA-N |
異性体SMILES |
C[C@H](CCC(=O)C(=C)C)[C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@](C3)(CC[C@@H](C4(C)C)O)O)C)C)O |
正規SMILES |
CC(CCC(=O)C(=C)C)C1C(CC2(C1(CC=C3C2CCC4C(C(CCC4(C3)O)O)(C)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

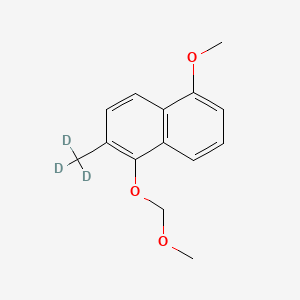

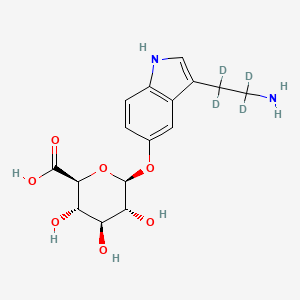

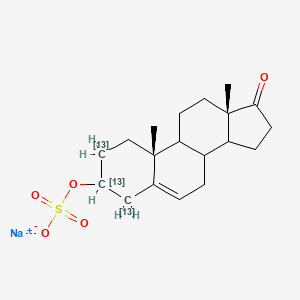
oxane-2-carboxylic acid](/img/structure/B12425644.png)
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)

